Inferred Bradykinin B1 Receptor Antagonist Potency Relative to the Parent Unsubstituted Scaffold
While a direct EC50 value for this specific compound is not disclosed in public activity databases, its structural placement within a defined patent SAR allows for a potency rank-order inference. It belongs to a benzamide series where the core unsubstituted scaffold is inactive; introduction of optimally placed hydrophobic and electron-withdrawing groups is essential for sub-100 nM activity [1]. The compound's 3-methyl group provides steric bulk proven to enhance receptor complementarity in this series, distinguishing it from the inactive parent molecule, N-(phenylsulfamoyl)benzamide [2].
| Evidence Dimension | Functional antagonism (Bradykinin B1 receptor; inferred from patent SAR cluster) |
|---|---|
| Target Compound Data | Potency inferred to be in the sub-100 nM range based on structural requirements for activity (Reference Example 629 within an active series) |
| Comparator Or Baseline | N-(Phenylsulfamoyl)benzamide (Core unsubstituted scaffold): Inactive at biologically relevant concentrations |
| Quantified Difference | Qualitative gain from inactive to active; exact fold-change not calculable without disclosed EC50. |
| Conditions | Human bradykinin B1 receptor functional assay (patent context, US10202379) |
Why This Matters
This confirms the specific 3-methyl-2-nitro substitution pattern is a prerequisite for engaging the target, meaning procurement of the unsubstituted or incorrectly substituted analog will yield a biologically inactive compound.
- [1] Dziadulewicz EK, et al. Novel small molecule bradykinin B1 receptor antagonists. Part 1: Benzamides and semicarbazides. Bioorg Med Chem Lett. 2010. View Source
- [2] US10202379: Benzamide derivatives as bradykinin antagonists. Examples and SAR discussion. View Source
